molecular formula C20H16ClF3N2O2S B1198311 Itopa

Itopa

Cat. No.: B1198311
M. Wt: 440.9 g/mol
InChI Key: AWUHASQZSYOAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Itopa-50 is a pharmaceutical preparation containing 50 mg of Itopride Hydrochloride (INN), recognized as a novel gastroprokinetic agent . Its primary research applications focus on managing symptoms associated with functional dyspepsia and chronic gastritis, such as upper abdominal pain, bloating, early satiety, anorexia, heartburn, nausea, and vomiting . The unique research value of Itopride lies in its dual mechanism of action. It functions both as a potent dopamine-2 (D2) receptor antagonist and an acetylcholinesterase (AChE) inhibitor . The D2 receptor antagonism removes the inhibitory effect of dopamine on acetylcholine release, while the acetylcholinesterase inhibition prevents the breakdown of acetylcholine . This combined action results in a significant increase in acetylcholine concentrations in the gastrointestinal tract . The elevated acetylcholine enhances GI peristalsis, increases lower esophageal sphincter pressure, stimulates gastric motility, accelerates gastric emptying, and improves gastro-duodenal coordination . Clinical studies have investigated its potential efficacy compared to other prokinetics like Domperidone, with some evidence suggesting better efficacy in relieving functional dyspepsia and managing GERD symptoms when combined with Rabeprazole . A notable aspect of its safety profile in clinical settings is that it has not been associated with QT prolongation and cardiac arrhythmia, a risk linked to some other drugs in its class . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H16ClF3N2O2S

Molecular Weight

440.9 g/mol

IUPAC Name

N-(4-chloro-3-methyl-1,2-thiazol-5-yl)-N-methyl-2-[4-[4-(trifluoromethyl)phenoxy]phenyl]acetamide

InChI

InChI=1S/C20H16ClF3N2O2S/c1-12-18(21)19(29-25-12)26(2)17(27)11-13-3-7-15(8-4-13)28-16-9-5-14(6-10-16)20(22,23)24/h3-10H,11H2,1-2H3

InChI Key

AWUHASQZSYOAQH-UHFFFAOYSA-N

SMILES

CC1=NSC(=C1Cl)N(C)C(=O)CC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

CC1=NSC(=C1Cl)N(C)C(=O)CC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Zn–ZrB₂ vs. Zn–Si₃N₄: Zn–ZrB₂ exhibits superior corrosion resistance in saline environments due to ZrB₂’s inertness and stable passivation layer . Zn–Si₃N₄ is more cost-effective for non-saline applications but underperforms in chloride-rich settings.

Zn–ZrB₂ vs. Ni–B₄C :

  • Ni–B₄C has higher hardness and wear resistance but is unsuitable for marine use due to nickel’s susceptibility to pitting corrosion.
  • Zn–ZrB₂ offers a balanced compromise for environments requiring both corrosion and wear protection.

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with 2-(dimethylamino)ethyl chloride hydrochloride and para-hydroxybenzaldehyde. In a polar aprotic solvent (e.g., dimethylformamide), the chloride undergoes nucleophilic substitution with the phenolic oxygen of para-hydroxybenzaldehyde in the presence of inorganic bases like potassium carbonate. This produces 4-(2-dimethylaminoethoxy)benzaldehyde, which is subsequently reduced to the corresponding alcohol using sodium borohydride in ethanol.

Optimization of Reduction Conditions

Key parameters influencing the reduction step include:

ParameterOptimal ValueEffect on Yield
SolventEthanolMaximizes NaBH4 solubility
Temperature0–5°CMinimizes aldehyde oxidation
Reaction Time2–3 hoursComplete conversion without over-reduction
Molar Ratio (NaBH4)1.2:1Ensures stoichiometric excess

Post-reduction workup involves aqueous extraction with ethyl acetate, drying over anhydrous sodium sulfate, and solvent evaporation. The crude product is recrystallized from a 1:1 petroleum ether/ethyl acetate mixture, yielding 94% pure 4-(2-dimethylaminoethoxy)benzyl alcohol.

Preparation of 3,4-Dimethoxybenzonitrile

Oxime Formation and Dehydration

Veratraldehyde (3,4-dimethoxybenzaldehyde) reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime. Subsequent dehydration with thionyl chloride in chloroform converts the oxime to 3,4-dimethoxybenzonitrile. The reaction proceeds via an intermediate imidoyl chloride, which eliminates HCl to yield the nitrile.

Solvent and Catalyst Effects

Thionyl chloride acts as both a dehydrating agent and Lewis acid catalyst. Chloroform is preferred over dichloromethane due to its higher boiling point (61°C vs. 40°C), enabling prolonged reflux without solvent loss. Post-reaction, the mixture is concentrated under reduced pressure, and the nitrile is extracted into ethyl acetate. Anhydrous sodium sulfate drying followed by recrystallization from petroleum ether/ethyl acetate yields 94% pure product.

Acid-Catalyzed Coupling to Form Itopride Free Base

Reaction Conditions and Catalyst Screening

Equimolar amounts of 4-(2-dimethylaminoethoxy)benzyl alcohol and 3,4-dimethoxybenzonitrile are heated in toluene with acid catalysts. Trifluoromethanesulfonic acid (15g) at 80°C for 8 hours achieves 92% yield, whereas concentrated sulfuric acid (20g) under identical conditions gives 87% yield. The superior performance of trifluoromethanesulfonic acid is attributed to its strong Brønsted acidity (H0 = −12) and non-nucleophilic nature, which minimizes side reactions.

Kinetic Analysis of Coupling Reaction

The reaction follows second-order kinetics, with rate constants (k) dependent on acid strength:

k=0.217h1(CF3SO3H)k = 0.217 \, \text{h}^{-1} \, (\text{CF}_3\text{SO}_3\text{H})
k=0.158h1(H2SO4)k = 0.158 \, \text{h}^{-1} \, (\text{H}_2\text{SO}_4)

Neutralization with sodium bicarbonate post-reaction quenches the catalyst, and the product is extracted into toluene. Solvent removal under vacuum followed by dichloromethane recrystallization yields itopride free base as white crystals.

Hydrochloride Salt Formation

Salt Crystallization Dynamics

Itopride free base (50g) is dissolved in ethanol and treated with dry hydrogen chloride gas at 0°C. The hydrochloride salt precipitates as white crystals due to decreased solubility at low temperatures. Ethanol’s moderate polarity (dielectric constant = 24.3) ensures high salt solubility during HCl addition but promotes crystallization upon cooling.

Purity and Yield Optimization

FactorOptimal ConditionImpact on Purity
Cooling Rate1°C/minControls crystal size
HCl Gas Flow Rate5 mL/minPrevents local over-acidification
Stirring Speed400 rpmEnhances mass transfer

Filtration, ethanol washing, and vacuum drying yield 93% pure itopride hydrochloride with <0.1% residual solvents.

Comparative Analysis of Synthetic Routes

Catalyst Efficiency in Coupling Step

The choice of acid catalyst significantly impacts reaction kinetics and yield:

CatalystYield (%)Reaction Time (h)Byproduct Formation
Trifluoromethanesulfonic Acid928<2%
Concentrated Sulfuric Acid8785–7%

Trifluoromethanesulfonic acid’s low nucleophilicity reduces esterification of the benzyl alcohol, a common side reaction with sulfuric acid.

Solvent Systems in Recrystallization

Mixed solvents improve crystal purity by modulating solubility:

StepSolvent Ratio (Petroleum Ether:Ethyl Acetate)Purity Achieved
Intermediate 11:194%
Intermediate 21:194%
Itopride Free BasePure Dichloromethane92%

Process Scalability and Industrial Considerations

Continuous vs. Batch Processing

While the patent describes batch reactions, continuous flow systems could enhance:

  • Mixing Efficiency : Microreactors improve heat/mass transfer in exothermic steps (e.g., HCl gas addition)

  • Catalyst Recovery : Fixed-bed reactors with immobilized acids enable catalyst reuse

  • Yield Consistency : Automated pH control during neutralization minimizes batch-to-batch variability

Environmental Impact Assessment

Waste StreamTreatment MethodDisposal Cost Reduction
Spent EthanolDistillation recovery (≥98%)40–50%
Aqueous Sodium BicarbonateNeutralization with HCl30%
Organic SolventsIncineration with energy recovery25%

Q & A

Basic Research Questions

Q. How can I formulate a focused research question about Itopa's pharmacological mechanisms?

  • Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • Population: In vitro cell lines or animal models (e.g., Albino Wistar rats).
  • Intervention: this compound’s dose-dependent effects.
  • Comparison: Control groups treated with placebo or standard compounds.
  • Outcome: Quantitative metrics like enzyme inhibition rates or histological changes.
    Ensure the question is narrow enough to address within resource constraints but broad enough to allow hypothesis testing .

Q. What experimental design principles apply to studying this compound's bioactivity?

  • Methodological Answer : Adopt a randomized controlled trial (RCT) design for in vivo studies, with blinding to reduce bias. For reproducibility:

  • Include positive/negative controls (e.g., acetaminophen-induced damage models for nephrotoxicity studies).
  • Standardize protocols for compound preparation, dosing, and data collection (e.g., histology scoring criteria).
  • Document deviations in supplementary materials for peer review .

Q. How do I conduct a literature review on this compound's existing studies?

  • Methodological Answer :

  • Use systematic review tools (PRISMA guidelines) to identify gaps.
  • Prioritize peer-reviewed journals (e.g., Acta Scientific Medical Sciences) and avoid non-academic sources.
  • Map conflicting results (e.g., variations in this compound’s efficacy across species) using comparative tables .

Advanced Research Questions

Q. How can I resolve contradictions in this compound's reported therapeutic effects?

  • Methodological Answer : Apply data triangulation :

  • Combine quantitative (e.g., biochemical assays) and qualitative (e.g., histological observations) data.
  • Re-analyze raw datasets from public repositories (e.g., Figshare) to verify reproducibility .
  • Use meta-analysis to assess effect sizes across studies, adjusting for variables like dosage or model systems .

Q. What strategies ensure ethical and reproducible data management in this compound research?

  • Methodological Answer :

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Upload raw data to repositories (e.g., Figshare) with clear metadata.
  • Provide detailed protocols for compound synthesis and characterization in supplementary files.
  • Address privacy concerns in human-derived data via anonymization and IRB-approved consent forms .

Q. How do I integrate interdisciplinary methods (e.g., computational modeling) with experimental this compound studies?

  • Methodological Answer :

  • Use iterative validation : Compare in silico predictions (e.g., molecular docking) with empirical results (e.g., binding assays).
  • Leverage tools like R or Python for statistical modeling of dose-response relationships.
  • Publish code and datasets openly to facilitate collaboration .

Data Presentation Guidelines

Q. What are the best practices for presenting this compound-related data in publications?

  • Methodological Answer :

  • Use tables to summarize dose-response data, purity metrics, and statistical significance (e.g., p-values). Example:
Dose (mg/kg)Enzyme Inhibition (%)Histological Scorep-value
1035 ± 2.11.2 ± 0.30.04
2058 ± 3.42.5 ± 0.6<0.01
  • Avoid duplicating data in text and figures. Highlight key trends in the discussion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.